2-(Diethoxymethyl)furan

説明

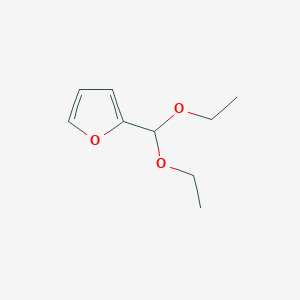

Structure

3D Structure

特性

IUPAC Name |

2-(diethoxymethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-3-10-9(11-4-2)8-6-5-7-12-8/h5-7,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEILDMUKBMYIEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=CO1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864418 | |

| Record name | Furan, 2-(diethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13529-27-6 | |

| Record name | 2-Furaldehyde, diethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13529-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfural diethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013529276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-(diethoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 2-(diethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-furaldehyde-diethylacetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURAL DIETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B3GME3IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-(Diethoxymethyl)furan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-(Diethoxymethyl)furan. This furan derivative, also known as furfural diethyl acetal, serves as a valuable intermediate in organic synthesis and possesses potential applications in various fields. This document aims to be a key resource, presenting quantitative data, detailed experimental protocols, and visual representations of its synthesis workflow.

Core Chemical and Physical Properties

This compound is a heterocyclic compound with a furan ring substituted at the 2-position with a diethoxymethyl group.[1] This structure imparts a unique combination of aromatic character from the furan ring and the reactivity of an acetal functional group. The key quantitative properties of this compound are summarized in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄O₃ | [2] |

| Molecular Weight | 170.21 g/mol | [2] |

| CAS Number | 13529-27-6 | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Furfural diethyl acetal, 2-Furaldehyde diethyl acetal | [2] |

| Boiling Point | 189-191 °C | [2] |

| Density | 1.008 g/mL at 25 °C | [2] |

| Refractive Index | 1.444 at 20 °C | [2] |

Chemical Structure and Spectroscopic Analysis

The structural formula of this compound consists of a five-membered furan ring, with an oxygen atom as the heteroatom. A diethoxymethyl group, -CH(OCH₂CH₃)₂, is attached to the carbon atom at the 2-position of the furan ring.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring, the methine proton of the acetal group, and the methylene and methyl protons of the two ethoxy groups. The furan protons typically appear in the aromatic region (δ 6.0-8.0 ppm). The methine proton of the acetal would likely be a singlet or a triplet in the region of δ 5.0-6.0 ppm. The methylene protons of the ethoxy groups would present as a quartet around δ 3.5-4.0 ppm, coupled to the methyl protons which would appear as a triplet around δ 1.0-1.5 ppm.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would show signals for the four distinct carbon environments in the furan ring, the acetal carbon, and the two carbons of the ethoxy groups. The carbons of the furan ring are expected in the aromatic region (δ 100-150 ppm). The acetal carbon, being attached to two oxygen atoms, would be significantly downfield. The methylene and methyl carbons of the ethoxy groups would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum of this compound would be characterized by several key absorption bands. These include C-H stretching vibrations for the aromatic furan ring and the aliphatic ethoxy groups. Characteristic C-O-C stretching bands for the furan ring and the acetal ether linkages would also be prominent. The absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ would confirm the conversion of the aldehyde group of furfural.

Experimental Protocol: Synthesis of this compound

The most common method for the synthesis of this compound is the acid-catalyzed acetalization of furfural with ethanol.[3] This reaction protects the aldehyde functional group, allowing for further chemical modifications on the furan ring if desired.

Materials:

-

Furfural

-

Absolute Ethanol

-

Acid Catalyst (e.g., anhydrous HCl, Amberlyst-15)

-

Weak Base (e.g., sodium bicarbonate solution)

-

Organic Solvent (e.g., diethyl ether)

-

Anhydrous Drying Agent (e.g., sodium sulfate)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve furfural in an excess of absolute ethanol (typically 3-5 equivalents).

-

To this stirred solution, add a catalytic amount of a strong acid catalyst.

-

Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, quench the reaction by the careful addition of a weak base solution until the mixture is neutralized.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, then dry over an anhydrous drying agent.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation to yield pure this compound.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound from furfural.

Caption: Experimental workflow for the synthesis of this compound.

References

Synthesis and Characterization of Furfural Diethyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of furfural diethyl acetal, a valuable derivative of the biomass-derived platform chemical, furfural. The document details the acid-catalyzed acetalization of furfural with ethanol, presenting a thorough experimental protocol. Key characterization data, including physicochemical properties, and spectroscopic analyses (NMR, IR, and Mass Spectrometry), are systematically summarized. Furthermore, this guide illustrates the reaction mechanism and a general experimental workflow through detailed diagrams to facilitate a deeper understanding and practical application in a laboratory setting. This information is particularly relevant for researchers and professionals involved in organic synthesis, green chemistry, and the development of novel chemical entities.

Introduction

Furfural, a renewable aldehyde derived from lignocellulosic biomass, serves as a versatile platform molecule for the synthesis of a wide array of value-added chemicals and biofuels. The protection of its aldehyde functional group via acetalization is a crucial step in many synthetic routes, preventing undesired side reactions during subsequent chemical transformations. Furfural diethyl acetal is a stable derivative that finds applications as a flavoring agent and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This guide offers an in-depth look at its synthesis and characterization.

Synthesis of Furfural Diethyl Acetal

The synthesis of furfural diethyl acetal is typically achieved through the acid-catalyzed reaction of furfural with an excess of ethanol.[3] This reversible reaction requires the removal of water to drive the equilibrium towards the product.[4]

Reaction Scheme

The overall reaction is as follows:

Furfural + 2 Ethanol ⇌ Furfural Diethyl Acetal + Water

Experimental Protocol

This protocol is a synthesized procedure based on established methodologies for acetal formation.[1][3]

Materials:

-

Furfural (freshly distilled)

-

Absolute Ethanol (anhydrous)

-

Acid Catalyst (e.g., Amberlyst-15, anhydrous HCl, SnCl2)[3][5]

-

Weak Base (e.g., sodium bicarbonate solution)

-

Organic Solvent for extraction (e.g., diethyl ether)

-

Drying Agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a stirred solution of furfural in excess absolute ethanol (3-5 equivalents), add a catalytic amount of a strong acid catalyst.[3] The reaction is typically conducted at room temperature.

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by the addition of a weak base (e.g., sodium bicarbonate solution) until the acid catalyst is neutralized.

-

Extract the product with a suitable organic solvent, such as diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure furfural diethyl acetal.[1]

Reaction Yield

The preparative yield of furfural diethyl acetal can reach up to 70% under optimized conditions.[1] The use of efficient water removal techniques and appropriate catalysts can significantly influence the yield.

Characterization of Furfural Diethyl Acetal

Thorough characterization is essential to confirm the identity and purity of the synthesized furfural diethyl acetal.

Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-(diethoxymethyl)furan | [6] |

| Molecular Formula | C₉H₁₄O₃ | [7] |

| Molecular Weight | 170.21 g/mol | [6] |

| Appearance | Pale yellow to yellow clear liquid | [2] |

| Boiling Point | 83-85 °C at 20 Torr | [1] |

| Specific Gravity | 0.999 - 1.003 g/cm³ at 20 °C | [2] |

| Refractive Index | 1.442 - 1.446 at 20 °C | [2] |

| Flash Point | 64.44 °C (148.00 °F) | [2] |

| CAS Registry Number | 13529-27-6 | [7] |

Spectroscopic Data

| ¹H NMR (600 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 1.16-1.18 | m | 6H | |

| 3.54-3.62 | m | 4H | |

| 5.49 | s | 1H | |

| 6.29 | dd | 1H | |

| 6.35 | m | 1H | |

| 7.37 | m | 1H | |

| Data sourced from ResearchGate[1] |

A variety of spectral information including ¹³C NMR is available through public databases such as PubChem.[6]

The IR spectrum of furfural diethyl acetal can be obtained via vapor phase or ATR-IR techniques.[6] Key absorptions are expected for C-O and C-H bonds.

Mass spectrometry data is available through the NIST WebBook and PubChem.[6][8] The electron ionization mass spectrum shows a characteristic fragmentation pattern.[8] The molecular ion peak may be observed, and the base peak is often not the molecular ion.[9]

| GC-MS Data | Value | Reference(s) |

| NIST Number | 118088 | [6] |

| Top Peak m/z | 97 | [6] |

Visualizations

Reaction Pathway

Caption: Acid-catalyzed formation of furfural diethyl acetal.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. furfural diethyl acetal, 13529-27-6 [thegoodscentscompany.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Furfural diethyl acetal | C9H14O3 | CID 83553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Furaldehyde diethyl acetal [webbook.nist.gov]

- 8. 2-Furaldehyde diethyl acetal [webbook.nist.gov]

- 9. datapdf.com [datapdf.com]

Spectroscopic Data of 2-(diethoxymethyl)furan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(diethoxymethyl)furan, also known as furfural diethyl acetal. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document includes detailed tables of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.59 | dd | 1.8, 0.8 | H5 (furan) |

| 6.42 | dd | 3.2, 1.8 | H4 (furan) |

| 6.36 | d | 3.2 | H3 (furan) |

| 5.59 | s | CH (acetal) | |

| 3.65 - 3.50 | m | OCH₂ (ethoxy) | |

| 1.21 | t | 7.1 | CH₃ (ethoxy) |

Solvent: DMSO-d₆. The data was sourced from a supplementary information document from The Royal Society of Chemistry.

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 153.1 | C2 (furan) |

| 143.2 | C5 (furan) |

| 110.5 | C4 (furan) |

| 109.1 | C3 (furan) |

| 96.8 | CH (acetal) |

| 61.2 | OCH₂ (ethoxy) |

| 15.1 | CH₃ (ethoxy) |

Source: Sigma-Aldrich Co. LLC., as referenced on PubChem and SpectraBase.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Vibration |

| 2975 | C-H stretch (alkane) |

| 2870 | C-H stretch (alkane) |

| 1150 | C-O stretch (ether) |

| 1050 | C-O stretch (ether) |

| 1010 | C-O stretch (furan ring) |

Source: Aldrich, as referenced on PubChem.[1]

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 97 | 100 | [M-OCH₂CH₃-C₂H₅]+ |

| 125 | 50 | [M-OCH₂CH₃]+ |

| 170 | 20 | [M]+ (Molecular Ion) |

| 73 | ||

| 45 | [OCH₂CH₃]+ |

Source: National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2][3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above. Specific parameters for the acquisition of the presented data may vary.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, commonly operating at a frequency of 300 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, Attenuated Total Reflectance (ATR) is a common and convenient method. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The IR spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr) for transmission IR spectroscopy.

Mass Spectrometry (MS)

Mass spectra are often obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to 2-(Diethoxymethyl)furan: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of 2-(diethoxymethyl)furan, also known as furfural diethyl acetal. This furan derivative is a valuable intermediate in organic synthesis, particularly as a protecting group for the aldehyde functionality of furfural, a key biomass-derived platform chemical.

Core Properties of this compound

This compound is a heterocyclic compound with the chemical formula C₉H₁₄O₃. It is typically a colorless to pale yellow liquid with a characteristic fruity odor.[1] Its molecular structure consists of a furan ring substituted at the 2-position with a diethoxymethyl group, which imparts stability and specific reactivity to the molecule. The furan ring possesses aromatic character, contributing to the molecule's overall stability.[1]

Physical Properties

The key physical properties of this compound are summarized in the table below, compiled from various sources.

| Property | Value | References |

| Molecular Formula | C₉H₁₄O₃ | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Pleasant fruity odor | [1] |

| Density | 1.008 g/mL at 25 °C | [2] |

| Boiling Point | 189-191 °C (lit.) | [2] |

| 81 °C at 16 mmHg | [3] | |

| Flash Point | 64 °C (148 °F) | [3] |

| Refractive Index | n20/D 1.444 (lit.) | [4] |

| Solubility | Soluble in alcohol. Limited solubility in water. | [5] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of both the furan ring and the acetal functional group.

| Property | Description | References |

| Synonyms | Furfural diethyl acetal, 2-Furaldehyde diethyl acetal | [1][3] |

| Stability | Stable under various reaction conditions, including alkaline media. | [1][5] |

| Reactivity of Furan Ring | The furan ring can undergo electrophilic substitution reactions. It can also be hydrogenated under catalytic conditions to form saturated derivatives. | [1] |

| Reactivity of Acetal Group | The diethoxymethyl group serves as a protecting group for the aldehyde functionality. It is stable to many reagents but can be readily removed (deprotected) under mild acidic conditions to regenerate furfural. | [1] |

| Other Reactions | The molecule can participate in condensation reactions with carbonyl compounds and interact with various transition metal catalysts. | [1] |

Synthesis and Logical Workflow

The most common method for the synthesis of this compound is the acid-catalyzed acetalization of furfural with ethanol. This reaction is an equilibrium process where the removal of water drives the reaction towards the product.

References

2-(Diethoxymethyl)furan: A Versatile Building Block for Furan Derivative Synthesis in Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Diethoxymethyl)furan, also known as furfural diethyl acetal, is a key heterocyclic building block in organic synthesis. Derived from the renewable resource furfural, it serves primarily as a stable, protected form of 2-furaldehyde.[1] This protection strategy allows for selective chemical modifications on the furan ring, which would otherwise be complicated by the reactive aldehyde group. Its stability under various conditions and the ease of deprotection to regenerate the aldehyde make it a valuable intermediate in the synthesis of complex furan derivatives, including those with applications in the pharmaceutical, agrochemical, and fragrance industries.[1] This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and its utility in the development of novel chemical entities.

Introduction

The furan scaffold is a privileged structural motif found in numerous natural products and synthetic compounds with significant biological activities.[2] Consequently, the development of efficient synthetic methodologies for the preparation of functionalized furans is of paramount importance to medicinal and process chemists. This compound emerges as a critical starting material in this context. It is synthesized from furfural, a commodity chemical produced from lignocellulosic biomass.[1] The diethoxymethyl group acts as a protecting group for the formyl functionality, enabling a wide range of chemical transformations on the furan nucleus that are incompatible with a free aldehyde.[1]

Physicochemical and Spectroscopic Data

A comprehensive summary of the physical and spectroscopic properties of this compound is presented below. This data is essential for its identification, handling, and use in synthetic procedures.

| Property | Value | Reference(s) |

| CAS Number | 13529-27-6 | [1][3] |

| Molecular Formula | C₉H₁₄O₃ | [1][3] |

| Molecular Weight | 170.21 g/mol | [1][3] |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 189-191 °C (lit.) | [4] |

| Density | 1.008 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.444 (lit.) | [4] |

| ¹H NMR (CDCl₃) | δ (ppm): 7.35 (s, 1H), 6.35 (m, 1H), 6.25 (d, J=3.1 Hz, 1H), 4.88 (q, J=6.5 Hz, 1H), 1.56 (d, J=6.5 Hz, 3H) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 153.7, 141.4, 110.6, 106.7, 62.8, 32.0, 27.2, 19.6 | [5] |

| IR (ATR) | Key peaks (cm⁻¹): 2975, 2870, 1150, 1050, 1010, 950, 740 | |

| Mass Spectrum (EI) | m/z (%): 170 (M+), 125, 97, 95 | [6] |

Synthesis and Deprotection Protocols

The primary route to this compound is the acid-catalyzed acetalization of furfural with ethanol. The deprotection to regenerate furfural is typically achieved under mild acidic conditions.

Experimental Protocol: Synthesis of this compound

While several methods exist, a common laboratory-scale synthesis involves the reaction of furfural with triethyl orthoformate in the presence of an acid catalyst.

Materials:

-

Furfural

-

Triethyl orthoformate

-

Ethanol (anhydrous)

-

Ammonium chloride (NH₄Cl) or p-toluenesulfonic acid (p-TsOH)

-

Sodium carbonate (anhydrous)

-

Diethyl ether

Procedure:

-

To a stirred solution of freshly distilled furfural (1 equivalent) in anhydrous ethanol, add triethyl orthoformate (1.2 equivalents).

-

Add a catalytic amount of ammonium chloride or p-toluenesulfonic acid (0.01 equivalents).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

-

Upon completion, quench the reaction by adding anhydrous sodium carbonate and stir for 15 minutes.

-

Filter the mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound as a colorless oil.

Typical Yield: 70-85%

Experimental Protocol: Deprotection to 2-Furaldehyde

The diethoxymethyl group can be readily cleaved to regenerate the aldehyde functionality.

Materials:

-

This compound

-

Acetone

-

Water

-

Pyridinium p-toluenesulfonate (PPTS) or dilute hydrochloric acid

-

Diethyl ether

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or a few drops of dilute hydrochloric acid.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain 2-furaldehyde.

Applications in Organic Synthesis

The primary utility of this compound lies in its ability to undergo reactions at the furan ring, followed by deprotection to yield a substituted 2-furaldehyde. A key transformation is the metalation of the 5-position of the furan ring.

Synthesis of 5-Aryl-2-furaldehydes via Palladium-Catalyzed Cross-Coupling

A notable application of this compound is in the synthesis of 5-aryl-2-furaldehydes, which are valuable intermediates in medicinal chemistry. A one-pot procedure has been developed involving deprotonation, transmetalation, palladium-mediated cross-coupling, and subsequent deprotection.[4]

Reaction Scheme:

Figure 1: Workflow for the one-pot synthesis of 5-aryl-2-furaldehydes.

Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-2-furaldehyde (Adapted from Gauthier et al.[4])

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Zinc chloride (ZnCl₂)

-

4-Iodoanisole

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphine tetrafluoroborate

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl)

Procedure:

-

To a solution of this compound (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equivalents) dropwise. Stir for 1 hour.

-

Add a solution of ZnCl₂ (1.2 equivalents) in THF and allow the mixture to warm to room temperature.

-

In a separate flask, prepare the palladium catalyst by dissolving Pd₂(dba)₃ (0.02 equivalents) and tri-tert-butylphosphine tetrafluoroborate (0.08 equivalents) in THF.

-

Add the catalyst solution and 4-iodoanisole (1.2 equivalents) to the organozinc solution. Heat the mixture at 60 °C until the coupling reaction is complete (monitored by GC or TLC).

-

Cool the reaction mixture to room temperature and quench with dilute HCl. Stir vigorously for 1-2 hours to effect deprotection.

-

Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography on silica gel.

Typical Yields for various aryl halides: 58-80%[7]

Logical Relationship of Protection-Functionalization-Deprotection

The strategic use of this compound as a building block can be visualized as a three-stage logical process. This workflow allows for the synthesis of a diverse range of 2,5-disubstituted furans that would be otherwise difficult to access.

Figure 2: The protection-functionalization-deprotection strategy.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its role as a protected form of furfural provides a robust platform for the introduction of a wide range of functionalities onto the furan ring, particularly at the 5-position. The detailed protocols and synthetic strategies outlined in this guide demonstrate its practical utility for researchers, scientists, and professionals in drug development. The ability to construct complex, substituted furan cores from a renewable starting material underscores the importance of this compound in modern synthetic chemistry.

References

- 1. Buy this compound | 13529-27-6 [smolecule.com]

- 2. Concise and collective total syntheses of 2,4-disubstituted furan-derived natural products from hydroxyoxetanyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 2-Furaldehyde diethyl acetal | 13529-27-6 [amp.chemicalbook.com]

- 4. 2-Furaldehyde diethyl acetal 97 13529-27-6 [sigmaaldrich.com]

- 5. EP1939191A1 - Furan derivatives, method of synthesis and uses thereof - Google Patents [patents.google.com]

- 6. Furfural diethyl acetal | C9H14O3 | CID 83553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Aromatic Character and Reactivity of the Furan Ring in 2-(Diethoxymethyl)furan

Audience: Researchers, scientists, and drug development professionals.

Abstract

Furan, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis.[1] Its unique electronic structure imparts a delicate balance of aromaticity and diene-like reactivity. This technical guide provides an in-depth analysis of the aromatic character and chemical reactivity of the furan ring, with a specific focus on 2-(diethoxymethyl)furan, also known as furfural diethyl acetal. This compound serves as a critical intermediate in which the highly reactive formyl group of furfural is protected, allowing for selective modification of the furan nucleus. We will explore the quantitative metrics of furan's aromaticity, detail its primary modes of reactivity—including electrophilic aromatic substitution and cycloaddition—and provide experimental protocols for its synthesis and derivatization.

Aromatic Character of the Furan Ring

The aromaticity of furan is a consequence of its planar, cyclic structure which adheres to Hückel's rule, possessing 6 π-electrons (4n+2, where n=1).[2][3][4] The oxygen atom is sp² hybridized, and one of its lone pairs of electrons occupies a p-orbital, participating in π-electron delocalization across the ring.[2][3] This delocalization is responsible for its aromatic character, though it is less pronounced than in benzene, pyrrole, or thiophene.[5][6]

The modest aromaticity of furan is reflected in its resonance energy, which is significantly lower than that of benzene.[2][5] This reduced stability makes the furan ring more susceptible to reactions that disrupt the aromatic system compared to more traditionally robust aromatic compounds.[5]

Quantitative and Spectroscopic Data

The aromatic character of furan can be quantified and observed through thermodynamic and spectroscopic data. The resonance energy provides a measure of its aromatic stabilization, while NMR spectroscopy reveals the effect of the aromatic ring current on the chemical environment of its protons and carbons.

| Compound | Resonance Energy (kcal/mol) |

| Benzene | ~36 |

| Pyrrole | ~21 |

| Thiophene | ~29 |

| Furan | ~16 |

| Table 1: A comparison of the approximate resonance energies for common aromatic heterocycles and benzene.[2][5] |

Spectroscopic analysis provides further evidence of furan's aromaticity. In ¹H NMR spectroscopy, the ring protons appear in the aromatic region, though at a lower chemical shift than benzene's protons.

| Nucleus | Position | Chemical Shift (δ, ppm) |

| ¹H | C2-H, C5-H | ~7.3-7.4 |

| ¹H | C3-H, C4-H | ~6.2-6.3 |

| ¹³C | C2, C5 | ~143 |

| ¹³C | C3, C4 | ~110 |

| Table 2: Typical ¹H and ¹³C NMR chemical shifts for the unsubstituted furan ring in CDCl₃.[7][8] |

The 2-(diethoxymethyl) substituent is an acetal group. While the oxygen atoms are inductively electron-withdrawing, the group does not participate in resonance with the furan ring. Its presence primarily serves to block the C2 position and sterically influence the accessibility of the other ring positions without fundamentally altering the ring's inherent aromatic character.

Caption: Resonance contributors of furan showing π-electron delocalization.

Reactivity of the Furan Ring

Furan's chemical behavior is a unique blend of aromatic and diene characteristics.[5] The electron-rich nature of the ring, a result of the oxygen heteroatom's electron-donating effect, makes it significantly more reactive towards electrophiles than benzene.[1][9] However, its lower resonance energy allows it to readily participate in cycloaddition reactions where it acts as a 1,3-diene.[2][10]

Electrophilic Aromatic Substitution (EAS)

Furan undergoes electrophilic aromatic substitution at a much faster rate than benzene.[7] The substitution preferentially occurs at the C2 (α) position, or the C5 position if C2 is occupied.[1] This regioselectivity is due to the superior resonance stabilization of the cationic intermediate (sigma complex) formed upon electrophilic attack at the C2 position compared to the C3 position.[7][11][12]

In the case of this compound, the C2 position is blocked. Therefore, electrophilic attack is directed exclusively to the C5 position.

Caption: Electrophilic attack on furan favors the C2 position.

Common EAS reactions on furans include:

-

Halogenation: Furan reacts vigorously with chlorine and bromine, often requiring mild conditions (e.g., dioxane-bromine at low temperatures) to achieve monosubstitution.[2][13]

-

Nitration: Milder nitrating agents like acetyl nitrate are used at low temperatures to prevent ring degradation.[13]

-

Acylation: Friedel-Crafts acylation can be performed using mild catalysts like boron trifluoride or phosphoric acid.[13]

It is crucial to note that furan is sensitive to strong acids, which can cause protonation, disruption of aromaticity, and subsequent ring-opening to yield 1,4-dicarbonyl compounds.[2][14]

Cycloaddition Reactions

The reduced aromaticity of furan allows it to function as a 1,3-diene in [4+2] Diels-Alder cycloadditions, particularly with electron-deficient dienophiles like maleic anhydride or maleimide.[2][10] This reaction is a powerful method for constructing oxabicyclic systems and is often reversible.[2][15]

Caption: General scheme for the Diels-Alder reaction of furan.

The Role and Synthesis of this compound

The this compound molecule is primarily utilized as a protected version of furfural.[16] The aldehyde group of furfural is highly reactive and can interfere with reactions intended for the furan ring. By converting it to a diethyl acetal, its reactivity is temporarily masked.[16] This protecting group is stable under various conditions but can be easily removed with mild acid to regenerate the aldehyde.[16]

The synthesis is a straightforward acid-catalyzed acetalization of furfural with ethanol or a transacetalization with triethyl orthoformate.[16]

Caption: A typical protection-reaction-deprotection workflow.

Experimental Protocols

Protocol 1: Synthesis of this compound from Furfural

Objective: To protect the aldehyde group of furfural via acetal formation.

Materials:

-

Furfural

-

Triethyl orthoformate

-

Ethanol (absolute)

-

Ammonium chloride (NH₄Cl) or p-Toluenesulfonic acid (p-TsOH)

-

Sodium carbonate (anhydrous)

-

Diethyl ether

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add furfural (1.0 eq), triethyl orthoformate (1.2 eq), and absolute ethanol.

-

Add a catalytic amount of NH₄Cl or p-TsOH (0.01 eq).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC or GC.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by adding anhydrous sodium carbonate and stir for 15 minutes.

-

Filter the mixture to remove the solids.

-

Remove the ethanol and other volatiles under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Protocol 2: Electrophilic Bromination of this compound

Objective: To selectively brominate the C5 position of the furan ring.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -20 °C in an appropriate cooling bath.

-

Add NBS (1.05 eq) portion-wise over 20 minutes, ensuring the internal temperature does not rise above -15 °C.

-

Stir the reaction mixture at -20 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Add saturated aqueous Na₂S₂O₃ to decompose any remaining NBS.

-

Allow the mixture to warm to room temperature and extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the solvent under reduced pressure to yield the crude 5-bromo-2-(diethoxymethyl)furan, which can be purified by column chromatography on silica gel.

Conclusion

The furan ring possesses a fascinating duality in its chemical nature.[2] Its aromaticity drives its participation in electrophilic substitution reactions with high reactivity and specific regioselectivity.[2] Simultaneously, its relatively low resonance energy allows it to behave as a conjugated diene in cycloaddition reactions.[2] In this compound, the acetal group serves as an effective protecting group, enabling chemists to perform selective transformations at the C5 position of the furan ring before regenerating the valuable formyl group. This interplay of aromatic character and controlled reactivity makes this compound an exceptionally versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. quora.com [quora.com]

- 4. Explain the aromaticity of furan | Filo [askfilo.com]

- 5. Furan - Wikipedia [en.wikipedia.org]

- 6. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]

- 7. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 8. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]

- 9. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 10. Why does furan undergo Diels alder reaction? - askIITians [askiitians.com]

- 11. quora.com [quora.com]

- 12. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 13. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 14. uop.edu.pk [uop.edu.pk]

- 15. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 16. Buy this compound | 13529-27-6 [smolecule.com]

Solubility and Stability of 2-(Diethoxymethyl)furan in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-(diethoxymethyl)furan, a key chemical intermediate in organic synthesis. While specific quantitative solubility and stability data for this compound are not extensively documented in publicly available literature, this guide outlines the expected solubility and stability characteristics based on its chemical structure and general principles of physical organic chemistry. Furthermore, it provides detailed, standardized experimental protocols for researchers to determine these critical parameters in their own laboratories. This information is essential for the effective use of this compound in the development of pharmaceuticals and other fine chemicals, ensuring process optimization, and maintaining product purity and integrity.

Introduction

This compound, also known as furfural diethyl acetal, is a heterocyclic compound with the chemical formula C₉H₁₄O₃.[1][2][3] It serves as a valuable protecting group for the aldehyde functionality of furfural, a bio-based platform chemical.[1] The use of this compound in multi-step syntheses requires a thorough understanding of its solubility in various organic solvents to facilitate reaction setup, workup, and purification, as well as its stability under different chemical environments to prevent premature deprotection or degradation.

The furan ring in its structure imparts some aromatic character, contributing to the molecule's overall stability.[1] The presence of two ether functional groups in the diethoxymethyl moiety significantly influences its solubility and reactivity.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2][3] |

| Synonyms | Furfural diethyl acetal, 2-Furaldehyde diethyl acetal | [1][3][4] |

| CAS Number | 13529-27-6 | [2][3][5][6] |

| Molecular Formula | C₉H₁₄O₃ | [1][2][3][5] |

| Molecular Weight | 170.21 g/mol | [2][3][5] |

| Appearance | Colorless to light yellow liquid | [1][6] |

| Boiling Point | 191.5 °C | [5] |

| Density | Not specified | |

| Storage Condition | 2-8°C | [5] |

Solubility Profile

While specific quantitative solubility data for this compound is scarce in the literature, its structural features—a moderately polar furan ring and nonpolar ethyl groups—suggest it will be soluble in a range of common organic solvents. It is anticipated to be miscible with polar aprotic solvents and many nonpolar solvents.

Table 2: Expected Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Expected Solubility |

| Alcohols | Methanol, Ethanol | High |

| Ketones | Acetone, Methyl Ethyl Ketone | High |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High |

| Esters | Ethyl acetate | High |

| Halogenated Solvents | Dichloromethane, Chloroform | High |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High |

| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate to Low |

| Water | Low |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[7]

Principle

An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then measured by a suitable analytical method.[7]

Materials

-

This compound

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure

-

Add an excess amount of this compound to a series of vials.

-

Add a precise volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of this compound in the diluted filtrate using a validated HPLC or GC method.

Data Analysis

The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or mol/L.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

As an acetal, this compound is generally stable under neutral and basic conditions. However, it is susceptible to hydrolysis under acidic conditions, which will regenerate furfural and ethanol.[1][8] The rate of this hydrolysis is dependent on the pH, temperature, and the specific acid catalyst used.[8]

Degradation Pathway: Acid-Catalyzed Hydrolysis

The primary degradation pathway for this compound is acid-catalyzed hydrolysis. The reaction proceeds via protonation of one of the ether oxygens, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal, which then undergoes further hydrolysis to yield furfural and another molecule of ethanol.

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and to determine the intrinsic stability of a compound. For this compound, a key focus would be on its hydrolytic stability at different pH values.

Principle

The compound is subjected to stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) to accelerate its degradation. The rate of degradation and the formation of degradation products are monitored over time using a stability-indicating analytical method, typically HPLC.

Materials

-

This compound

-

Buffers of different pH (e.g., pH 2, 4, 7, 9, 12)

-

Organic co-solvent (e.g., acetonitrile or methanol, if needed for solubility)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Constant temperature chamber or water bath

Procedure (Hydrolytic Stability)

-

Prepare stock solutions of this compound in a suitable organic solvent.

-

Prepare reaction solutions by diluting the stock solution into the different pH buffers to a final known concentration. The amount of organic co-solvent should be kept to a minimum (e.g., <5%) to avoid influencing the reaction kinetics.

-

Incubate the reaction solutions at a constant temperature (e.g., 40 °C, 60 °C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Quench the degradation reaction if necessary (e.g., by neutralizing the acidic or basic solution).

-

Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the concentration of any degradation products (e.g., furfural).

Data Analysis

-

Plot the natural logarithm of the concentration of this compound versus time for each condition.

-

For a first-order reaction, the plot should be linear. The pseudo-first-order rate constant (k) is the negative of the slope.

-

The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

Caption: Workflow for hydrolytic stability assessment.

Conclusion

This compound is a valuable synthetic intermediate whose effective use is dependent on a clear understanding of its solubility and stability. While specific quantitative data is not widely published, this guide provides a strong foundation based on its chemical properties and outlines the necessary experimental protocols for researchers to generate this critical data. The provided methodologies for solubility determination and stability assessment will enable scientists in drug development and other fields to optimize their processes, ensuring the efficient and reliable use of this important building block.

References

- 1. Buy this compound | 13529-27-6 [smolecule.com]

- 2. This compound | CAS 13529-27-6 [matrix-fine-chemicals.com]

- 3. Furfural diethyl acetal | C9H14O3 | CID 83553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Furaldehyde diethyl acetal - High purity | EN [georganics.sk]

- 5. This compound [myskinrecipes.com]

- 6. kmpharma.in [kmpharma.in]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Versatile Furan Acetal: A Technical Guide to 2-(diethoxymethyl)furan in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The furan scaffold is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its unique electronic properties and ability to act as a bioisostere for other aromatic rings.[1][2] Among the many furan-containing building blocks, 2-(diethoxymethyl)furan, also known as furfural diethyl acetal, serves as a crucial intermediate. Its primary role is that of a protected form of 2-furfuraldehyde (furfural), allowing for selective chemical modifications on the furan ring that would otherwise be complicated by the reactivity of the aldehyde group.[3] This technical guide provides an in-depth exploration of the potential applications of this compound in the synthesis of medicinal compounds, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways.

The Strategic Advantage of Protection: Synthesis and Deprotection

This compound is synthesized from furfural, a readily available platform chemical derived from biomass. The acetalization reaction protects the reactive aldehyde, rendering the 2-position of the furan ring amenable to a variety of chemical transformations.[3]

Experimental Protocol: Synthesis of this compound

Reaction: Acetalization of Furfural

Materials:

-

Furfural

-

Ethanol

-

Acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like tin(II) chloride)

-

Anhydrous solvent (e.g., dichloromethane or solvent-free)

Procedure:

-

To a solution of furfural in the chosen solvent (or neat), add an excess of ethanol.

-

Add a catalytic amount of the acid catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure to yield this compound.[4]

The diethoxymethyl group is stable under various reaction conditions but can be easily removed to regenerate the aldehyde functionality under mild acidic conditions.[3]

Experimental Protocol: Deprotection of this compound

Reaction: Acid-Catalyzed Hydrolysis

Materials:

-

This compound

-

Aqueous acid (e.g., dilute hydrochloric acid or acetic acid)

-

Organic solvent (e.g., tetrahydrofuran, THF)

Procedure:

-

Dissolve this compound in a suitable organic solvent.

-

Add the aqueous acidic solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC or GC.

-

Once the deprotection is complete, neutralize the acid with a base.

-

Extract the furfural product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent to obtain furfural.[5]

Applications in the Synthesis of Key Pharmaceutical Ingredients

The true utility of this compound lies in its ability to facilitate the synthesis of complex furan derivatives that are precursors to important drugs.

Synthesis of Nitrofurantoin Intermediate

Nitrofurantoin is an antibiotic commonly used to treat urinary tract infections.[1] Its synthesis requires the precursor 5-nitrofurfural. The nitration of furfural directly can be challenging due to the aldehyde's sensitivity to harsh nitrating conditions.[6] Protecting the aldehyde as a diethyl acetal allows for a more controlled nitration of the furan ring at the 5-position.

Experimental Workflow for 5-Nitrofurfural Synthesis

References

Methodological & Application

Application Note & Protocol: Synthesis of 2-(diethoxymethyl)furan

Introduction

2-(diethoxymethyl)furan, also known as furfural diethyl acetal, is a valuable chemical intermediate derived from the renewable platform chemical, furfural. Its primary application in organic synthesis is as a protecting group for the aldehyde functionality of furfural, masking its reactivity to allow for chemical modifications at other positions of the furan ring.[1] The acetal is stable under various reaction conditions and can be readily deprotected under mild acidic conditions.[1] This application note provides a detailed protocol for the synthesis of this compound from furfural and ethanol, summarizing key quantitative data and outlining the experimental workflow.

Reaction Principle

The synthesis of this compound from furfural and ethanol is an acid-catalyzed acetalization reaction. In this equilibrium process, the carbonyl group of furfural reacts with two equivalents of ethanol in the presence of an acid catalyst to form the corresponding diethyl acetal and water. To drive the equilibrium towards the product side, an excess of ethanol is typically used.

Catalysis

Several catalytic systems have been successfully employed for this transformation, offering high yields and selectivity under mild conditions. These include:

-

Homogeneous Catalysts: Lewis acids such as tin(II) chloride (SnCl₂) have proven to be highly active and selective for this reaction, even at room temperature.[2]

-

Heterogeneous Catalysts: Solid acid catalysts are attractive due to their ease of separation and recyclability.[3] Examples include:

-

Zeolites: Microporous and hierarchical zeolites, such as H-USY and Beta zeolites, have demonstrated high catalytic activity, with some achieving yields up to 91%.[1][4][5] The acidity and pore structure of the zeolite are crucial for its catalytic performance.[5][6][7]

-

Metal-based Catalysts: Eco-friendly Cu-hydrotalcite catalysts have been shown to be highly selective for the synthesis of furfural diethyl acetal.[3]

-

Photocatalysts: Metal-free porphyrin-based photocatalysts have been utilized for the synthesis of this compound under visible light at ambient conditions, achieving high yields.[8][9]

-

Quantitative Data Summary

The following table summarizes the performance of various catalytic systems for the synthesis of this compound.

| Catalyst | Furfural Conversion (%) | Selectivity/Yield (%) | Reaction Conditions | Reference |

| SnCl₂ | ~100 | 97-100 (Selectivity) | Room Temperature, Solvent-free | [2] |

| Cu-Al HT | 49.3 | 97.5 (Selectivity) | Not specified | [3] |

| H-USY (6) | Not specified | 79 (Yield) | Room Temperature | [5] |

| Hierarchical Beta Zeolite | Not specified | 91 (Yield) | Room Temperature | [1][4] |

| ILSAFPc (Photocatalyst) | Not specified | 92 (Yield) | Room Temperature, 18 h, 5W LED | [9] |

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound using a solid acid catalyst, based on methodologies reported in the literature.[4][10]

Materials and Equipment:

-

Furfural (freshly distilled)

-

Absolute Ethanol

-

Solid Acid Catalyst (e.g., hierarchical Beta zeolite or Amberlyst-15)

-

Anhydrous Sodium Bicarbonate (NaHCO₃) or other suitable base for quenching

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic Solvent for Extraction (e.g., Diethyl Ether)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

-

Analytical instruments for characterization (GC, NMR, IR, MS)

Procedure:

-

Catalyst Activation (for solid catalysts): Prior to the reaction, activate the solid acid catalyst according to the manufacturer's or literature recommendations. For zeolites, this typically involves calcination at high temperatures (e.g., 450 °C for 5 hours).[4]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add furfural and an excess of absolute ethanol. A typical molar ratio of ethanol to furfural can range from 3:1 to a large excess where ethanol also serves as the solvent.[5][11]

-

Catalyst Addition: Add the activated solid acid catalyst to the reaction mixture. The catalyst loading is typically a small weight percentage relative to the furfural.

-

Reaction: Stir the reaction mixture vigorously at room temperature.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup:

-

Once the reaction is complete, separate the solid catalyst by filtration.

-

Quench the reaction by adding a weak base, such as a saturated solution of sodium bicarbonate, to neutralize the acid catalyst.

-

Extract the product with a suitable organic solvent like diethyl ether.

-

Wash the organic layer with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Characterization Data

The structure of this compound can be confirmed using various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethoxy protons (triplet and quartet), the acetal proton (singlet), and the furan ring protons. |

| ¹³C NMR | Resonances for the carbons of the ethoxy groups, the acetal carbon, and the furan ring carbons. |

| IR Spectroscopy | Characteristic peaks for C-O-C stretching of the ether and acetal groups, and C-H and C=C stretching of the furan ring. The absence of a strong C=O stretching band from furfural indicates the completion of the reaction. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of this compound (170.21 g/mol ).[1][12][13] |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical reaction for the synthesis of this compound.

References

- 1. Buy this compound | 13529-27-6 [smolecule.com]

- 2. Highly selective synthesis under benign reaction conditions of furfural dialkyl acetal using SnCl2 as a recyclable catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. aml.iaamonline.org [aml.iaamonline.org]

- 4. osti.gov [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Production of Furfural-Diethyl-Acetal as Biofuel Additives for Gasoline by Metal Free Porphyrin Photocatalyst Under Visible Light - ProQuest [proquest.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Furfural diethyl acetal | C9H14O3 | CID 83553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Furaldehyde diethyl acetal [webbook.nist.gov]

Application Note: A Detailed Protocol for the Acid-Catalyzed Acetalization of Furfural to 2-(Diethoxymethyl)furan

Abstract

This document provides a comprehensive guide for the synthesis of 2-(diethoxymethyl)furan, also known as furfural diethyl acetal, through the acid-catalyzed acetalization of furfural with ethanol. This reaction is of significant interest as it transforms a biomass-derived platform chemical, furfural, into a valuable fuel additive and a stable intermediate for the synthesis of other furan derivatives.[1][2][3][4][5] This application note details the reaction mechanism, summarizes key quantitative data from various catalytic systems, and provides a standardized experimental protocol suitable for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Furfural, a renewable aldehyde derived from lignocellulosic biomass, is a versatile platform molecule for the production of biofuels and biochemicals.[6][7] The protection of its aldehyde group through acetalization enhances its stability and allows for selective transformations of the furan ring. The reaction with ethanol in the presence of an acid catalyst yields this compound, a compound with applications as a fuel additive and a precursor in organic synthesis.[8][9] This protocol outlines a robust and reproducible method for this conversion, highlighting various catalytic approaches to achieve high yields and selectivity.

Reaction Mechanism and Catalysis

The acetalization of furfural with ethanol is a reversible reaction catalyzed by an acid. The mechanism involves the protonation of the carbonyl oxygen of furfural by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of an ethanol molecule to form a hemiacetal. Subsequent protonation of the hydroxyl group of the hemiacetal and elimination of a water molecule leads to the formation of a resonance-stabilized carbocation. Finally, a second ethanol molecule attacks this carbocation, and after deprotonation, the diethyl acetal is formed.

A variety of homogeneous and heterogeneous acid catalysts have been employed for this reaction, including mineral acids, Lewis acids like tin(II) chloride, and solid acids such as zeolites (e.g., Beta, H-USY), and supported metal catalysts.[1][4][10] Heterogeneous catalysts are often preferred due to their ease of separation from the reaction mixture and potential for recyclability.[1][10]

Quantitative Data Summary

The efficiency of the acetalization reaction is highly dependent on the catalyst, temperature, and reaction time. The following table summarizes the performance of various catalytic systems reported in the literature.

| Catalyst | Temperature (°C) | Reaction Time | Furfural Conversion (%) | Selectivity to this compound (%) | Yield (%) | Reference |

| Hierarchical Beta Zeolite | Room Temp (25) | Not Specified | Not Specified | Not Specified | 91 | [2][3] |

| Ni1.5Rh1.5/γ-Al2O3 | 100 | 30 min | 85 | 100 | 85 | [4] |

| H-USY (6) Zeolite | Room Temp | Not Specified | Not Specified | Not Specified | 79 | [9] |

| SnCl2 | Room Temp | Not Specified | ~100 | 97-100 | Not Specified | [10] |

| APAl-85/15-A-773 | Room Temp | 30 min | 89 | >99 | ~89 | [1] |

Experimental Protocol

This protocol provides a general procedure for the synthesis of this compound using a solid acid catalyst.

4.1. Materials and Equipment

-

Furfural (freshly distilled)

-

Absolute Ethanol

-

Solid Acid Catalyst (e.g., hierarchical Beta zeolite, Amberlyst-15)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard glassware for workup and extraction

-

Gas chromatograph (GC) for reaction monitoring

4.2. Procedure

-

Catalyst Activation: Prior to the reaction, activate the solid acid catalyst by heating it under vacuum to remove any adsorbed water. For zeolites, a typical procedure involves heating at 450 °C for 5 hours.[3]

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the activated solid acid catalyst (e.g., 0.02 g).[3]

-

Addition of Reactants: To the flask, add absolute ethanol (e.g., 10 mL) followed by freshly distilled furfural (e.g., 0.32 g).[3] An excess of ethanol is used to shift the equilibrium towards the product side.[9]

-

Reaction: Stir the reaction mixture vigorously (e.g., 500 rpm) at the desired temperature (e.g., room temperature or elevated temperatures as indicated in the data table).[3]

-

Monitoring: Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them by Gas Chromatography (GC).

-

Workup: Upon completion of the reaction (as determined by GC analysis), filter the reaction mixture to remove the solid catalyst.

-

Purification: The excess ethanol can be removed from the filtrate using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation. The boiling point of this compound is 189-191 °C.[11]

Visualizations

5.1. Reaction Scheme

Caption: Acid-catalyzed acetalization of furfural with ethanol.

5.2. Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Furfural is harmful if swallowed or inhaled and can cause skin irritation. Handle it in a well-ventilated fume hood.

-

Ethanol is a flammable liquid. Keep it away from ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The activation of catalysts at high temperatures should be performed with caution.

Conclusion

The acid-catalyzed acetalization of furfural to this compound is an efficient and versatile reaction for the valorization of this important biomass-derived platform chemical. By selecting an appropriate catalyst and optimizing reaction conditions, high yields of the desired acetal can be achieved. The provided protocol offers a standardized procedure that can be adapted for various research and development applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Furfural Acetalization with Ethanol over Hierarchical vs. Conventional Beta Zeolites | Semantic Scholar [semanticscholar.org]

- 3. osti.gov [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. digital.csic.es [digital.csic.es]

- 7. digibuo.uniovi.es [digibuo.uniovi.es]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Highly selective synthesis under benign reaction conditions of furfural dialkyl acetal using SnCl2 as a recyclable catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. 2-フルアルデヒドジエチルアセタール 97% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols: 2-(Diethoxymethyl)furan as a Protecting Group for Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired chemical transformations with high yield and selectivity. Aldehydes, being highly reactive electrophiles, often require temporary masking to prevent unwanted side reactions. 2-(Diethoxymethyl)furan, also known as furfural diethyl acetal, serves as an effective protecting group for aldehydes, particularly for the furan-2-carboxaldehyde (furfural) scaffold, which is a versatile bio-based platform chemical.[1] This acetal protecting group offers robust stability under a variety of reaction conditions and can be readily removed under mild acidic conditions to regenerate the parent aldehyde.[2]

These application notes provide detailed protocols for the protection of aldehydes using this compound and its subsequent deprotection. The information is intended to guide researchers in the efficient application of this protecting group strategy in their synthetic endeavors.

Principle of Protection and Deprotection

The protection of an aldehyde as a diethyl acetal involves the acid-catalyzed reaction of the aldehyde with two equivalents of ethanol or, more commonly, with a reagent like triethyl orthoformate in the presence of an alcohol. The reaction is reversible, and to drive it towards the formation of the acetal, water, a byproduct, is typically removed.

Deprotection is achieved by acid-catalyzed hydrolysis, which shifts the equilibrium back towards the aldehyde and alcohol. The presence of excess water facilitates this process.

Application and Stability

The this compound protecting group is stable under a wide range of non-acidic conditions, making it a valuable tool in organic synthesis. Its stability profile includes:

-

Basic Conditions: Stable to strong and weak bases.

-

Nucleophilic Attack: Resistant to various nucleophiles.

-

Reductive Conditions: Stable to common reducing agents.[2]

-

Organometallic Reagents: Due to the general stability of acetals under non-acidic conditions, this compound is expected to be stable in the presence of Grignard reagents, organolithium reagents, and Wittig ylides. This allows for selective reactions at other sites of the molecule.

The furan ring itself can undergo various transformations, and the protection of the aldehyde group allows for selective manipulation of the furan moiety.

Data Presentation

Table 1: Synthesis of this compound (Protection of Furfural)

| Catalyst | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Sulfonic acid modified Beta zeolite | Furfural, Ethanol | - | Ambient | - | 91% | [2] |

| Cation exchange resin | Furfural, Ethanol (3:1) | - | 25°C | ~60 days (without catalyst), 3-4 hours (with catalyst) | 70% | [1] |

| SnCl₂ | Furfural, Ethanol | - | Room Temp. | - | High | |

| H-USY (6) zeolite | Furfural, Ethanol | - | Room Temp. | - | Good to Admirable | [1] |

Table 2: Deprotection of this compound (Regeneration of Furfural)

| Catalyst | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Mild Acid | This compound, Water | - | - | - | High | [2] |

| Acid Catalyst | This compound, Water | - | - | - | High | General knowledge |

Experimental Protocols

Protocol 1: Protection of Furfural using a Heterogeneous Acid Catalyst

This protocol is based on the use of a solid acid catalyst, which offers advantages in terms of ease of separation and catalyst recycling.

Materials:

-

Furfural

-

Ethanol (anhydrous)

-

Sulfonic acid modified Beta zeolite (or other suitable solid acid catalyst)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a round-bottom flask, add furfural and an excess of anhydrous ethanol.

-

Add the sulfonic acid modified Beta zeolite catalyst (e.g., 5-10 wt% relative to furfural).

-

Stir the reaction mixture at ambient temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, filter off the catalyst and wash it with the organic solvent.

-

Combine the filtrate and washings.

-

Wash the organic phase sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation if necessary.

Protocol 2: Deprotection of this compound

This protocol describes the regeneration of the aldehyde from its diethyl acetal.

Materials:

-

This compound

-

Acetone (or other suitable organic solvent)

-

Water

-

Dilute aqueous acid (e.g., 1M HCl or acetic acid)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in a suitable organic solvent like acetone in a round-bottom flask.

-

Add water to the mixture.

-

Add a catalytic amount of dilute aqueous acid.

-